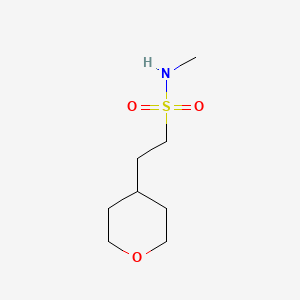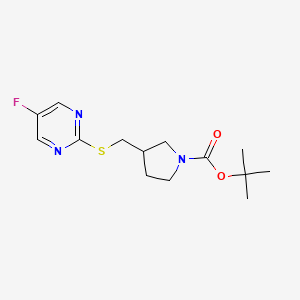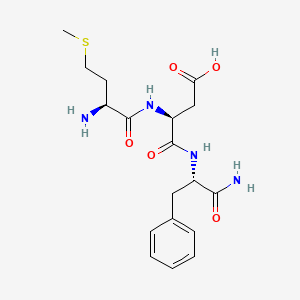
N4-(3-aminophenyl)-5-chloropyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4-(3-aminophenyl)-5-chloro-4,6-pyrimidinediamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with an amino group at the N4 position and a chlorine atom at the 5 position, along with an aminophenyl group at the 3 position. These substitutions confer distinct chemical reactivity and biological activity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-aminophenyl)-5-chloro-4,6-pyrimidinediamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-aminophenylamine, which is then subjected to a series of reactions to introduce the pyrimidine ring and the chlorine atom. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N4-(3-aminophenyl)-5-chloro-4,6-pyrimidinediamine may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced monitoring systems helps in achieving consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N4-(3-aminophenyl)-5-chloro-4,6-pyrimidinediamine undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines. Substitution reactions can result in a wide range of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
N4-(3-aminophenyl)-5-chloro-4,6-pyrimidinediamine has a broad range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N4-(3-aminophenyl)-5-chloro-4,6-pyrimidinediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, leading to antiproliferative effects in cancer cells.
Vergleich Mit ähnlichen Verbindungen
N4-(3-aminophenyl)-5-chloro-4,6-pyrimidinediamine can be compared with other similar compounds, such as:
4-(3-aminophenyl)benzonitrile: Similar in structure but with a benzonitrile group instead of a pyrimidine ring.
5-chloro-2,4-diaminopyrimidine: Lacks the aminophenyl group but shares the pyrimidine core and chlorine substitution.
The uniqueness of N4-(3-aminophenyl)-5-chloro-4,6-pyrimidinediamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H10ClN5 |
|---|---|
Molekulargewicht |
235.67 g/mol |
IUPAC-Name |
4-N-(3-aminophenyl)-5-chloropyrimidine-4,6-diamine |
InChI |
InChI=1S/C10H10ClN5/c11-8-9(13)14-5-15-10(8)16-7-3-1-2-6(12)4-7/h1-5H,12H2,(H3,13,14,15,16) |
InChI-Schlüssel |
QURNYZLVZWXNBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC2=NC=NC(=C2Cl)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methoxy-4-(6-(4-methoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13962512.png)

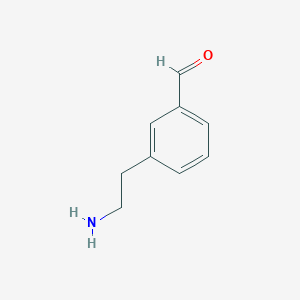
![Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]-, chloride](/img/structure/B13962529.png)
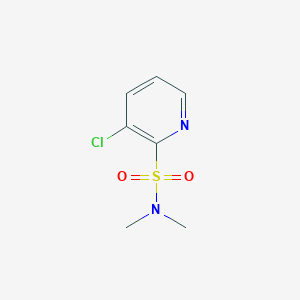

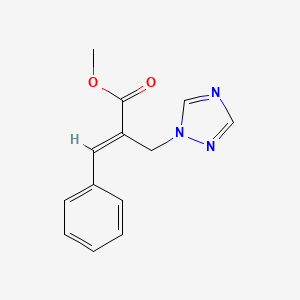
![ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate](/img/structure/B13962542.png)
